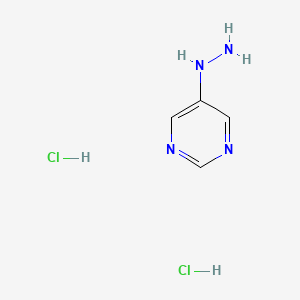
N2-cyclobutylpyridine-2,3-diamine dihydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Molecular Structure
Cyclobutane diamines, which include N2-cyclobutylpyridine-2,3-diamine dihydrochloride, are considered promising sterically constrained diamine building blocks for drug discovery. Research by Radchenko et al. (2010) developed approaches for synthesizing Boc-monoprotected derivatives of cyclobutane diamines, focusing on large-scale preparation. These derivatives were found to have specific conformational preferences, important for drug design and molecular interactions (Radchenko et al., 2010).
Applications in Organometallic Chemistry
Studies have shown the utility of similar cyclobutane-derived compounds in organometallic chemistry. For example, Maestre et al. (2008) explored the reaction of chlorosilyl-substituted cyclopentadienyl niobium compounds with propylenediamine, leading to cyclopentadienyl-silyl-amido-amine derivatives. These reactions and the resulting compounds are significant in understanding the coordination chemistry and reactivity of organometallic complexes (Maestre et al., 2008).
Role in Luminescent Metal Complexes
Cyclobutane diamines, including this compound, have been investigated for their role in creating luminescent metal complexes. Lo et al. (2015) focused on the functionalization of cyclometalated iridium(III) polypyridine complexes, which are used in intracellular sensors, imaging reagents, and metallodrugs. Their research demonstrates the potential of these complexes in biological applications due to their photophysical properties (Lo et al., 2015).
Photocatalysis Applications
Research by Ischay et al. (2008) showed that compounds related to cyclobutane diamines could be used as photocatalysts for [2+2] enone cycloadditions, a reaction valuable in organic synthesis. This study highlights the importance of these compounds in facilitating light-driven chemical transformations, opening avenues for sustainable and efficient synthetic methodologies (Ischay et al., 2008).
Propriétés
IUPAC Name |
2-N-cyclobutylpyridine-2,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c10-8-5-2-6-11-9(8)12-7-3-1-4-7;;/h2,5-7H,1,3-4,10H2,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSRRURMXLRUMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=C(C=CC=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




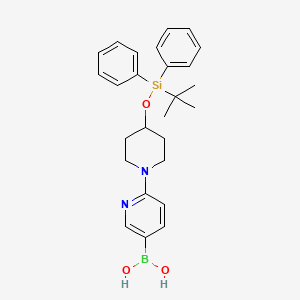

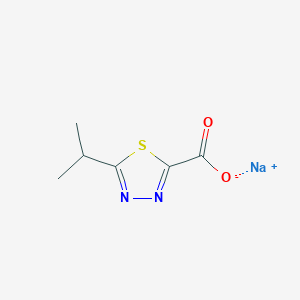
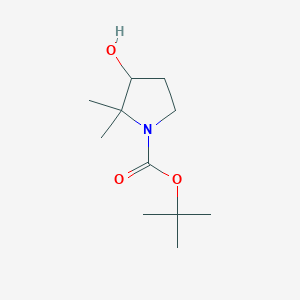
![1-Butoxycarbonyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}piperidin-4-ol](/img/structure/B1408279.png)

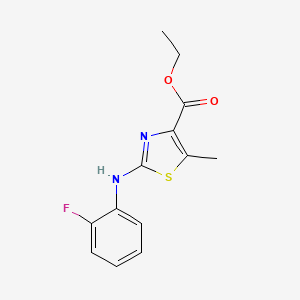




![tert-butyl N-{[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methyl}carbamate](/img/structure/B1408293.png)
